1,3,5-tri-O-benzoyl-alpha-L-ribofuranose

Descripción general

Descripción

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a chemical compound with the molecular formula C26H22O8 and a molecular weight of 462.45 g/mol . It is a derivative of ribofuranose, where three hydroxyl groups are replaced by benzoyl groups. This compound is often used as an intermediate in the synthesis of nucleosides and other biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose typically involves the benzoylation of alpha-L-ribofuranose. The process begins with the protection of the hydroxyl groups on the ribofuranose molecule. Benzoyl chloride is commonly used as the benzoylating agent, and the reaction is carried out in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction restores the original hydroxyl groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 370.43 g/mol

- CAS Number : 171866-30-1

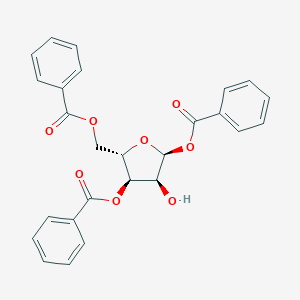

The structure of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose consists of a ribofuranose sugar with three benzoyl groups attached. This modification enhances its stability and solubility, making it a valuable compound in various synthetic processes.

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of nucleoside analogs. These analogs are crucial for developing antiviral and anticancer drugs. The compound's ability to participate in glycosylation reactions allows for the formation of various nucleosides that can mimic natural substrates.

Table 1: Key Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Nucleoside Synthesis | Used as a precursor for synthesizing various nucleoside analogs that exhibit antiviral properties. |

| Antiviral Drug Development | Integral in creating compounds targeting viruses such as HBV (Hepatitis B Virus) and HIV (Human Immunodeficiency Virus). |

| Anticancer Research | Employed in synthesizing purine nucleoside analogs with antitumor activity against lymphoid malignancies. |

Pharmaceutical Research and Development

In pharmaceutical research, this compound has been explored for its potential in treating viral infections and cancer. The compound's derivatives have shown promising results in preclinical studies.

Case Study: Antiviral Activity Against HBV

A study highlighted the synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-L-ribofuranose derivatives that exhibited potent antiviral activity against Hepatitis B virus (HBV). The lead compound demonstrated an EC50 value of 0.1 μM, indicating high efficacy with minimal cytotoxicity .

Table 2: Summary of Antiviral Studies

| Compound | Target Virus | EC50 (μM) | Cytotoxicity (μM) |

|---|---|---|---|

| L-FMAU | HBV | 0.1 | >200 |

| Other Uracil Derivatives | HBV | >10 | >200 |

| Cytosine Analogues | HBV | 1.4 | >200 |

Biotechnology Applications

In biotechnology, this compound serves as a building block for creating modified nucleotides used in RNA research. Its derivatives can enhance the stability and efficacy of oligonucleotides used in gene therapy and antisense technology.

Case Study: Modified Oligonucleotides

Research has shown that oligonucleotides incorporating modified ribonucleosides exhibit enhanced binding affinity to target RNA sequences compared to unmodified counterparts . This property is particularly beneficial for developing therapeutic agents aimed at gene silencing or modulation.

Mecanismo De Acción

The mechanism of action of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose involves its role as an intermediate in biochemical pathways. The benzoyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. Once the desired modifications are achieved, the benzoyl groups can be removed to yield the final product .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-tri-O-benzoyl-alpha-D-ribofuranose: A similar compound with a different stereochemistry.

1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose: Another derivative with acetyl groups instead of benzoyl groups.

Uniqueness

1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is unique due to its specific stereochemistry and the presence of benzoyl groups, which provide stability and protection during chemical reactions. This makes it particularly useful in the synthesis of nucleosides and other biologically active molecules .

Actividad Biológica

1,3,5-Tri-O-benzoyl-alpha-L-ribofuranose is a derivative of ribofuranose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in nucleoside synthesis and its implications in antiviral therapies. This article reviews the biological activity of this compound, summarizing relevant research findings, synthesis methods, and case studies.

This compound is characterized by the presence of three benzoyl groups attached to the ribofuranose structure. Its chemical formula is C_{21}H_{20}O_{5}, and it has a molecular weight of 356.38 g/mol. The compound's structure can be depicted as follows:

The compound is typically synthesized through the perbenzoylation of L-ribose, which involves the reaction of ribose with benzoyl chloride in the presence of a base such as pyridine.

Antiviral Properties

This compound has shown promise in antiviral applications, particularly as a precursor in the synthesis of nucleoside analogs. The compound's derivatives have been evaluated for their efficacy against various viral infections.

- Synthesis and Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited antiviral activity against HIV and other viruses by inhibiting viral replication mechanisms . The effectiveness of these compounds was often compared to established antiviral drugs.

- Case Study : In a comparative analysis involving human nucleoside kinases, it was found that compounds derived from this compound displayed enhanced selectivity and sensitivity towards certain viral targets when tested in vitro . This suggests potential for therapeutic applications in viral infections.

Enzymatic Interactions

The compound interacts with various enzymes involved in nucleoside metabolism. Its structural modifications allow it to be phosphorylated by kinases, which is crucial for its activation and subsequent biological activity.

- Kinase Activity : Research indicated that this compound can be phosphorylated by deoxycytidine kinase (dCK), leading to the formation of active nucleoside triphosphates that are essential for antiviral efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : L-ribose is used as the starting material.

- Perbenzoylation Reaction : L-ribose is treated with benzoyl chloride in pyridine to introduce benzoyl groups.

- Purification : The product is purified through recrystallization or chromatography.

Table of Biological Activities

Propiedades

IUPAC Name |

[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-YGWSKSRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.